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N-acetyl-alpha-muramic acid - 61633-75-8

N-acetyl-alpha-muramic acid

Catalog Number: EVT-336902
CAS Number: 61633-75-8
Molecular Formula: C11H19NO8
Molecular Weight: 293.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-acetyl-alpha-D-muramic acid is a N-acetyl-D-muramic acid. It is a conjugate acid of a N-acetyl-alpha-muramate.
Source and Classification

N-acetyl-alpha-muramic acid is primarily sourced from bacterial cultures, especially those of the genera Staphylococcus and Bacillus. In terms of classification, it falls under the category of amino sugars and is classified within the broader group of glycosaminoglycans. Its structure includes an acetyl group attached to the nitrogen atom of the amino group, which distinguishes it from other muramic acid derivatives.

Synthesis Analysis

Methods of Synthesis

N-acetyl-alpha-muramic acid can be synthesized through several methods, including:

  1. Chemical Synthesis: This involves the stepwise assembly of the molecule using organic synthesis techniques. Key reactions include acylation of muramic acid with acetic anhydride or acetyl chloride.
  2. Biotechnological Approaches: Enzymatic methods using specific glycosyltransferases can also produce N-acetyl-alpha-muramic acid. These enzymes catalyze the transfer of acetyl groups to muramic acid substrates.

Technical Details

The chemical synthesis typically requires controlled conditions to ensure high yields and purity. The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing the synthesis process.

Molecular Structure Analysis

Structure

N-acetyl-alpha-muramic acid has a unique molecular structure characterized by:

  • A six-membered ring structure (pyranose form).
  • An acetyl group at the C2 position.
  • An amino group at C3, which is crucial for its biological function.

Data

  • Molecular Formula: C_9H_15N_O_5
  • Molecular Weight: 217.23 g/mol
  • IUPAC Name: (2S,4S)-2-acetamido-4-(hydroxymethyl)-3,6-dihydro-2H-pyran-3-carboxylic acid
Chemical Reactions Analysis

Reactions

N-acetyl-alpha-muramic acid participates in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield muramic acid and acetic acid.
  2. Acylation Reactions: It can undergo further acylation to form more complex derivatives used in drug development.

Technical Details

The stability of N-acetyl-alpha-muramic acid under different pH conditions influences its reactivity. For example, at high temperatures or extreme pH levels, degradation may occur, affecting its utility in biochemical applications.

Mechanism of Action

Process

The mechanism of action of N-acetyl-alpha-muramic acid primarily involves its role in cell wall biosynthesis. It serves as a substrate for transpeptidation reactions during peptidoglycan synthesis, which is essential for bacterial growth and division.

Data

Studies have shown that inhibition of enzymes involved in the incorporation of N-acetyl-alpha-muramic acid into peptidoglycan can lead to bacterial cell lysis and death, making it a target for antibiotic development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and polar organic solvents
  • Melting Point: Approximately 170°C (decomposes)

Chemical Properties

  • pH Stability: Stable between pH 5 to 7.
  • Reactivity: Reacts with strong acids and bases; sensitive to hydrolysis under extreme conditions.
Applications

Scientific Uses

N-acetyl-alpha-muramic acid has several important applications in scientific research:

  1. Antibiotic Development: Its role in cell wall synthesis makes it a target for developing new antibiotics that inhibit bacterial growth.
  2. Immunology: It is used in studies related to immune responses against bacterial infections.
  3. Biotechnology: Employed as a biochemical marker in various assays to study bacterial physiology and pathogenesis.
Biosynthesis and Metabolic Pathways of NAM in Bacterial Systems

Enzymatic Synthesis of UDP-NAM Precursors in Bacterial Cytoplasm

The cytoplasmic biosynthesis of uridine diphosphate N-acetylmuramic acid (UDP-NAM) represents the foundational pathway for bacterial peptidoglycan assembly. This process initiates with the conversion of fructose-6-phosphate to UDP-N-acetylglucosamine (UDP-GlcNAc) through a four-step enzymatic cascade involving GlmS, GlmM, and the bifunctional GlmU [3] [7]. The committed step in UDP-NAM formation requires two sequential enzymatic transformations:

  • MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-GlcNAc. This irreversible reaction forms UDP-N-acetylglucosamine-enolpyruvate (UDP-GlcNAc-enolpyruvate) and releases inorganic phosphate (Pi). MurA employs a unique addition-elimination mechanism proceeding through a tetrahedral intermediate [3] [5].

  • MurB (UDP-N-acetylenolpyruvylglucosamine reductase): This NADPH-dependent flavoenzyme subsequently reduces the enolpyruvyl ether linkage in UDP-GlcNAc-enolpyruvate. Hydride transfer from reduced FAD (generated in situ by NADPH) occurs with anti stereospecificity, yielding the D-lactyl ether moiety characteristic of UDP-NAM (UDP-MurNAc) [3] [10].

Table 1: Key Enzymes in Cytosolic UDP-NAM Biosynthesis

EnzymeEC NumberReaction CatalyzedCofactors/SubstratesProductInhibitors
MurA2.5.1.7Transfer of enolpyruvyl group from PEP to UDP-GlcNAcPEP, UDP-GlcNAcUDP-GlcNAc-enolpyruvate, PiFosfomycin
MurB1.3.1.98Reduction of UDP-GlcNAc-enolpyruvateNADPH, FADUDP-N-acetylmuramic acid (UDP-NAM)-
GlmU (bifunctional)2.3.1.157, 2.7.7.23Acetylation of Glucosamine-1-P; UDP-GlcNAc synthesisAcetyl-CoA, UTP, GlcN-1-PUDP-GlcNAc-

The resulting UDP-NAM serves as the essential biochemical platform for subsequent peptide chain assembly. The fidelity of these initial steps is crucial, as UDP-NAM is the universal precursor for peptidoglycan synthesis across diverse bacterial species [3] [5].

Role of MurA-F Enzymes in Peptidoglycan Monomer Assembly

Following UDP-NAM formation, a series of highly conserved ATP-dependent amino acid ligases (MurC, MurD, MurE, and MurF) sequentially construct the peptide stem directly onto the UDP-NAM carboxyl group. This assembly occurs in the bacterial cytoplasm with strict substrate specificity and ordered progression [5] [6]:

  • MurC (UDP-N-acetylmuramate—L-alanine ligase): Catalyzes the ATP-dependent addition of the first amino acid, L-alanine, to the carboxylic acid group of the D-lactate moiety of UDP-NAM, forming UDP-MurNAc-L-Ala (commonly referred to as Park's nucleotide precursor when further elongated). This establishes the peptide stem's N-terminus [2] [5].

  • MurD (UDP-N-acetylmuramoyl-L-alanine—D-glutamate ligase): Adds D-glutamic acid to the L-alanine residue via an amide bond. In many Gram-positive bacteria, this D-Glu residue is subsequently amidated to D-glutamine by a specific amidase, a modification essential for efficient cross-linking in some species [5] [6].

  • MurE (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate—meso-diaminopimelate ligase / L-lysine ligase): Attaches a diamino acid to the D-Glu residue. This step exhibits significant variability between bacterial species, defining key structural differences in peptidoglycan:

  • Gram-negative bacteria (e.g., Escherichia coli): Primarily utilize meso-diaminopimelic acid (meso-DAP).
  • Gram-positive bacteria (e.g., Staphylococcus aureus): Primarily utilize L-lysine (L-Lys).This diamino acid provides the critical free amino group required for later transpeptidation cross-linking [5] [7].
  • MurF (UDP-N-acetylmuramoyl-tripeptide—D-alanyl-D-alanine ligase): Completes the cytoplasmic precursor by adding the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala) to the diamino acid (meso-DAP or L-Lys). The D-Ala-D-Ala dipeptide is synthesized separately by the Ddl (D-alanine—D-alanine ligase) enzyme [5] [6].

Table 2: The Mur Ligase Cascade for Peptide Stem Assembly on UDP-NAM

EnzymeSubstrateAmino Acid AddedATP RequirementProductSpecies Variation (Key Amino Acid)
MurCUDP-NAML-AlanineYesUDP-MurNAc-L-AlaHighly conserved
MurDUDP-MurNAc-L-AlaD-Glutamate (D-Glu)YesUDP-MurNAc-L-Ala-D-GluD-Glu often amidated to D-Gln (Gram+)
MurEUDP-MurNAc-L-Ala-D-Glumeso-DAP or L-LysineYesUDP-MurNAc-L-Ala-D-Glu-mDAP or UDP-MurNAc-L-Ala-D-Glu-L-Lysmeso-DAP (Gram-), L-Lys (Gram+)
MurFUDP-MurNAc-L-Ala-D-Glu-mDAP/LysD-Alanyl-D-Alanine (D-Ala-D-Ala)YesUDP-MurNAc-pentapeptide (e.g., UDP-MurNAc-L-Ala-D-Glu-mDAP-D-Ala-D-Ala)Highly conserved

The final product, UDP-MurNAc-pentapeptide, is the completed monomeric subunit ready for attachment to the membrane lipid carrier bactoprenyl phosphate (undecaprenyl phosphate, C55-P) via the integral membrane enzyme MraY, forming Lipid I, the first membrane-anchored precursor [2] [5]. Depletion studies using antisense RNA targeting murA or murC in Clostridioides difficile demonstrated severe growth defects and impaired sporulation, genetically validating the essentiality of these early steps in both vegetative growth and sporulation [6].

Phosphoenolpyruvate-Dependent NAM Formation Mechanisms

The defining structural feature of NAM, absent in its precursor NAG, is the D-lactyl ether group attached via an enolpyruvyl-derived linkage to the C3 oxygen of the glucosamine ring. The formation of this linkage is exclusively dependent on phosphoenolpyruvate (PEP) and involves a sophisticated enzymatic mechanism:

  • MurA Catalysis and the Enolpyruvyl Transfer: MurA facilitates the nucleophilic attack by the 3'-hydroxyl group of UDP-GlcNAc on the electrophilic C2 carbon of PEP. This proceeds through a tetrahedral intermediate. Subsequent elimination of the phosphate group (Pi) generates the enol ether linkage, resulting in UDP-GlcNAc-enolpyruvate. The reaction involves a critical conformational change in MurA from an "open" to a "closed" state upon UDP-GlcNAc binding, which positions PEP correctly within the active site [3] [5]. A key catalytic cysteine residue (Cys115 in E. coli) acts as a general acid/base during this process.

  • Stereochemistry of MurB Reduction: MurB catalyzes the NADPH-dependent reduction of the enolpyruvyl double bond in UDP-GlcNAc-enolpyruvate. Kinetic and stereochemical studies using deuterated substrates (e.g., (Z)-enolbutyryl-UDP-GlcNAc with NADP²H in ²H₂O) revealed that hydride transfer occurs specifically from the si face of the enolpyruvyl moiety, yielding the (2R,3R)-dideuterio product upon reduction. This confirms a hydride mechanism involving Michael addition of hydride (from reduced FADH⁻) to the β-carbon of the α,β-unsaturated carboxylate system, followed by protonation at the α-carbon, occurring with anti stereochemistry relative to the hydride addition [3] [10]. The resulting D-lactoyl side chain (C1 carboxyl of lactate attached to O3 of MurNAc) is crucial for anchoring the peptide stem via its free carboxyl group.

This PEP-dependent pathway represents the sole route for de novo NAM biosynthesis in virtually all bacteria. The resulting UDP-NAM carries the chemically reactive carboxyl group necessary for subsequent peptide stem assembly by the Mur ligases. Alternative pathways involving cell wall recycling enzymes like AmgK (anomeric NAM/NAG kinase) and MurU (MurNAc α-1-phosphate uridylyl transferase) can regenerate UDP-NAM from exogenous NAM or synthetic NAM analogs in certain bacteria possessing these recycling pathways (e.g., Pseudomonas putida), bypassing the canonical MurA/MurB route [2] [10]. These recycling enzymes exhibit surprising promiscuity towards NAM derivatives modified at the C2 acetamido group (e.g., bearing azide or alkyne bioorthogonal handles), enabling metabolic labeling strategies [2] [10].

Inhibition of NAM Biosynthesis by Fosfomycin and Analogues

The critical role of UDP-NAM biosynthesis in bacterial viability makes the MurA enzyme a prime target for antibiotic development. Fosfomycin [(1R,2S)-epoxypropylphosphonic acid] is a broad-spectrum, naturally occurring antibiotic that acts as an irreversible covalent inhibitor of MurA [4] [8]:

  • Molecular Mechanism of Fosfomycin Action: Fosfomycin structurally mimics the enolpyruvyl moiety of PEP. It enters bacterial cells primarily via the glycerophosphate (GlpT) and hexose phosphate (UhpT) transporters. Within the MurA active site, fosfomycin competes with PEP for binding. The catalytic cysteine residue (Cys115 in E. coli) performs a nucleophilic attack on the less sterically hindered C1 carbon of the oxirane (epoxide) ring of fosfomycin. This results in ring opening and the formation of a stable, covalent thioether adduct between the inhibitor and the enzyme (MurA-Cys115-S-CH₂-CH(OH)-CH₂OPO₃²⁻). This covalent modification irreversibly inactivates MurA, halting the first committed step of UDP-NAM and thus peptidoglycan synthesis [4] [7].

  • Spectrum and Resistance: Fosfomycin exhibits activity against a range of Gram-positive and Gram-negative pathogens, including some multidrug-resistant strains. Its distinct mechanism of action provides utility against pathogens resistant to other antibiotic classes. However, resistance mechanisms exist:

  • Reduced Uptake: Mutations in or downregulation of GlpT and UhpT transporters.
  • Target Mutation: Mutations in the murA gene altering the active site cysteine (e.g., Cys115Asp in E. coli) or nearby residues can reduce fosfomycin binding.
  • Enzymatic Inactivation: Fosfomycin-modifying enzymes, primarily FosA (a glutathione S-transferase that adds glutathione to fosfomycin), FosB (a Mg²⁺/Ba²⁺-dependent L-cysteine thiol transferase), and FosX (a metalloglutathione hydrolase that adds water), effectively neutralize the antibiotic before it reaches MurA [4].
  • Analogues and Alternative Inhibitors: While fosfomycin remains the primary clinically used inhibitor targeting NAM biosynthesis directly, research continues into novel MurA inhibitors to overcome resistance and expand spectrum:
  • Synthetic Fosfomycin Analogues: Modifications to the phosphonate group or the epoxide ring aim to improve stability, uptake, or evade resistance enzymes. Examples include modifications replacing the epoxide with other electrophilic warheads designed to react with the catalytic cysteine.
  • Non-Covalent Inhibitors: High-throughput screening and structure-based drug design seek compounds that potently inhibit MurA without relying on covalent modification, potentially reducing susceptibility to resistance conferred by cysteine mutations or modifying enzymes. These target the PEP or UDP-GlcNAc binding pockets, or the conformational changes essential for catalysis [4].
  • MurB Inhibitors: Although less developed clinically, inhibitors targeting the MurB reductase step represent an alternative strategy to block UDP-NAM formation. These are often substrate analogs or compounds interfering with FAD/NADPH binding or hydride transfer [3].

Table 3: Inhibitors Targeting UDP-NAM Biosynthesis

Target EnzymePrototype InhibitorChemical ClassMechanism of ActionPrimary Resistance MechanismsDevelopment Status
MurAFosfomycinEpoxy-phosphonateIrreversible covalent alkylation of catalytic CysReduced uptake (transporter mutants); Target mutation (Cys substitution); FosA/B/X enzymesClinically used (50+ years)
MurAVarious research compoundsPEP analogs, Non-covalent inhibitorsCompetitive inhibition (PEP/UDP-GlcNAc sites); Blocking conformational changeTarget mutation (binding site residues); EffluxPreclinical research
MurBResearch compoundsSubstrate analogs; FAD/NADPH competitorsCompetitive inhibition; Disruption of hydride transferTarget mutation; EffluxEarly-stage research

Genetic evidence underscores the vulnerability of this pathway: antisense knockdown of murA or treatment with fosfomycin in C. difficile not only blocked vegetative growth but also significantly impaired sporulation, demonstrating the essentiality of UDP-NAM biosynthesis for both primary growth and developmental processes like spore formation, which requires specialized peptidoglycan (cortex) synthesis [6].

Properties

CAS Number

61633-75-8

Product Name

N-acetyl-alpha-muramic acid

IUPAC Name

(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid

Molecular Formula

C11H19NO8

Molecular Weight

293.27 g/mol

InChI

InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6-,7-,8-,9-,11+/m1/s1

InChI Key

MNLRQHMNZILYPY-MDMHTWEWSA-N

SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C

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